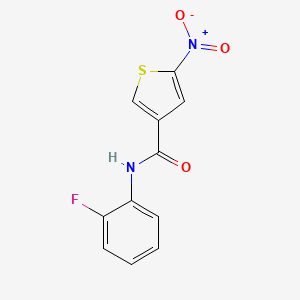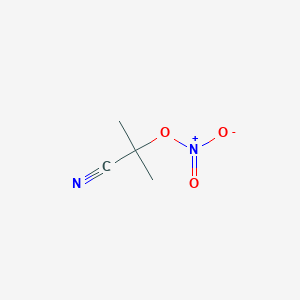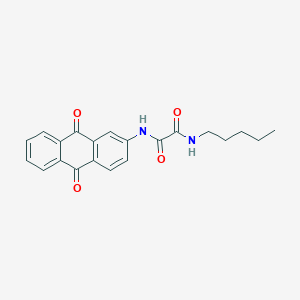
N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a thiophenecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with 2-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The thiophene ring can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling Reactions: Boronic acids, palladium catalyst, base, and solvent.
Major Products Formed
Reduction: Formation of N-(2-Fluorophenyl)-5-amino-3-thiophenecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro group.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
Uniqueness
N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is unique due to the combination of its fluorophenyl and nitrothiophene moieties, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Número CAS |
146795-37-1 |
|---|---|
Fórmula molecular |
C11H7FN2O3S |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C11H7FN2O3S/c12-8-3-1-2-4-9(8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) |
Clave InChI |
AAAZGXXMLCZMFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)





![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)



![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
